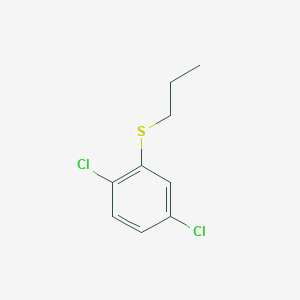

2,5-Dichlorophenyl propyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photodegradation of Polychlorinated Diphenyl Sulfides

Polychlorinated diphenyl sulfides (PCDPSs) have been studied for their photochemical behaviors, particularly focusing on their degradation under simulated sunlight. This research provides insights into the environmental fate of such compounds and the role of silica gel as a photocatalyst in degrading PCDPSs through reactive oxygen species generation (Ge et al., 2019).

Synthesis and Properties of New Sulfonated Poly(p-phenylene) Derivatives

The synthesis of high molecular weight poly(2,5-benzophenone) derivatives, through nickel-catalyzed coupling polymerization of dichloro-substituted benzophenones, represents a step forward in the development of materials for proton exchange membranes. This research showcases the chemical versatility and potential applications of dichlorophenyl sulfide derivatives in high-performance materials (Ghassemi & McGrath, 2004).

Corrosion Inhibition by Triazole Derivatives

Research into the efficiency of triazole derivatives, which share a similar sphere of chemical functionality with dichlorophenyl propyl sulfide, for corrosion inhibition on mild steel in acidic media offers potential applications in material science and engineering. The studies demonstrate the protective capabilities of these compounds against corrosion, highlighting their utility in industrial applications (Lagrenée et al., 2002).

Catalytic Activities of Sulfide Compounds

The study on the catalytic reduction of acetylene to ethylene using dimeric molybdenum(III) complexes with bridging dithiolate ligands illustrates the catalytic potential of sulfide-containing compounds. These findings open avenues for their application in catalysis, especially in the conversion of hydrocarbons (Dubois et al., 1979).

Oxidation of Polychlorinated Diphenyl Sulfides

The oxidation of PCDPSs by ferrate(VI) and the analysis of kinetics and degradation pathways contribute to understanding the environmental chemistry of such compounds. This research also explores the potential for using advanced oxidation processes for the removal of persistent organic pollutants from water (Chen et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “2,5-Dichlorophenyl isocyanate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1,4-dichloro-2-propylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNLFLFZAAKVTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2777388.png)

![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)

![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol](/img/structure/B2777404.png)